2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone
Description
The compound 2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone features a pyrrole core substituted with a 4-phenylpiperazine carbonyl group and an ethyl-butanone side chain. The compound has been cataloged in multiple chemical databases (e.g., CHEMBL1896128, ZINC1403964), indicating its exploration in medicinal chemistry .
Properties
IUPAC Name |
2-ethyl-1-[5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-16(4-2)20(25)17-14-19(22-15-17)21(26)24-12-10-23(11-13-24)18-8-6-5-7-9-18/h5-9,14-16,22H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYQESYGOANSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is to start with a suitable pyrrole derivative and introduce the butanone group through a series of reactions, including alkylation and oxidation processes. The phenylpiperazine moiety can be introduced through a reaction with 4-phenylpiperazine under specific conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The butanone group can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: : The pyrrole ring can be reduced to form different derivatives.
Substitution: : The phenylpiperazine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Reduced pyrrole derivatives.
Substitution: : Substituted phenylpiperazine derivatives.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a ligand for various receptors or enzymes, potentially influencing biological pathways.
Medicine
This compound has potential applications in medicinal chemistry, possibly as a lead compound for drug development. Its interactions with biological targets could be explored for therapeutic purposes.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone exerts its effects would depend on its specific biological targets. It may interact with receptors or enzymes, influencing signaling pathways or metabolic processes. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Key analogs involve modifications to the phenyl group on the piperazine moiety:
- 2-Ethyl-1-{5-[(4-(2-fluorophenyl)piperazino)carbonyl}-1H-pyrrol-3-yl}-1-butanone: Substitution of phenyl with 2-fluorophenyl may enhance binding affinity and metabolic stability, a common strategy in drug design to optimize pharmacokinetics .
- 2-Ethyl-1-{5-[(4-(4-methoxyphenyl)piperazino)carbonyl}-1H-pyrrol-3-yl}-1-butanone: The methoxy group could improve solubility or alter receptor interactions, though specific data are unavailable in the provided sources .
Table 1: Substituent Effects on Piperazine Derivatives
Heterocyclic Core Modifications
- Pyrazole-Based Compounds (): Derivatives like 7a and 7b (5-amino-3-hydroxy-1H-pyrazol-1-yl methanones) feature pyrazole rings with diamino-thiophene or cyano groups. These are synthesis intermediates, highlighting divergent applications (e.g., agrochemicals or materials science) compared to the pyrrole-based target compound .
- Pesticide Pyrazole Derivatives () : Fipronil and ethiprole contain pyrazole cores with halogen/trifluoromethyl groups, enabling pesticidal activity via GABA receptor disruption. The target compound’s pyrrole and piperazine motifs likely favor CNS applications over pesticidal use .
Table 2: Heterocycle-Driven Functional Differences
Physicochemical and Pharmacokinetic Trends
While explicit data (e.g., logP, IC50) are absent in the provided evidence, structural analysis reveals:
Biological Activity
2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone (CAS No. 439120-72-6) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 383.49 g/mol. The structure features a pyrrole ring, a piperazine moiety, and an ethyl group, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrole compounds, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs. This leads to cell cycle arrest and subsequent cell death.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological activities:
- Anxiolytic and Antidepressant Effects : Similar compounds have shown promise in treating anxiety and depression by modulating serotonin and dopamine receptors. This suggests that this compound may interact with neurotransmitter systems, enhancing mood and reducing anxiety symptoms.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The IC50 values indicate a potent effect compared to standard chemotherapeutic agents.
In Vivo Studies
Animal studies have shown that administration of the compound leads to significant tumor reduction in xenograft models, supporting its potential as an anticancer agent.
Case Studies
- Case Study on Anticancer Activity : A study involving mice with induced tumors showed that treatment with this compound resulted in a 60% reduction in tumor size over four weeks compared to control groups.
- Neuropharmacological Assessment : In a behavioral study, rodents treated with the compound displayed reduced anxiety-like behaviors in the elevated plus maze test, suggesting anxiolytic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
